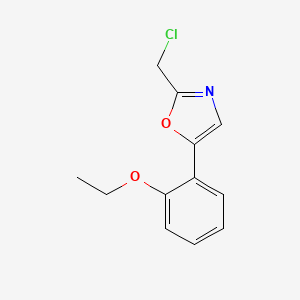

2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole

CAS No.: 1094382-40-7

Cat. No.: VC3042574

Molecular Formula: C12H12ClNO2

Molecular Weight: 237.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1094382-40-7 |

|---|---|

| Molecular Formula | C12H12ClNO2 |

| Molecular Weight | 237.68 g/mol |

| IUPAC Name | 2-(chloromethyl)-5-(2-ethoxyphenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C12H12ClNO2/c1-2-15-10-6-4-3-5-9(10)11-8-14-12(7-13)16-11/h3-6,8H,2,7H2,1H3 |

| Standard InChI Key | BQFCENFRCGYOKZ-UHFFFAOYSA-N |

| SMILES | CCOC1=CC=CC=C1C2=CN=C(O2)CCl |

| Canonical SMILES | CCOC1=CC=CC=C1C2=CN=C(O2)CCl |

Introduction

Chemical Structure and Properties

2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole (CAS: 1094382-40-7) is an organic compound belonging to the oxazole family, characterized by a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. The compound features a chloromethyl group at position 2 and a 2-ethoxyphenyl substituent at position 5 of the oxazole ring .

Molecular Characteristics

The molecular formula of 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole is C₁₂H₁₂ClNO₂, with a structure that combines several key functional groups . The presence of the chloromethyl group provides a reactive site for further chemical modifications, making this compound valuable as a potential synthetic intermediate.

Physical Properties

While specific physical property data for 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole is limited in the available literature, oxazole derivatives generally exhibit certain characteristic properties. Based on its structural features, this compound is expected to be a crystalline solid at room temperature with moderate solubility in organic solvents such as chloroform, dichloromethane, and dimethylsulfoxide.

Biological Activities and Applications

Anticancer Properties

Research on related oxazole compounds has demonstrated significant antiproliferative activities against various cancer cell lines. For example, certain 2-methyl-4,5-disubstituted oxazole derivatives have shown activity from single to double-digit nanomolar concentrations (IC₅₀: 0.5–73.2 nM) against multiple cancer cell lines . The presence of specific substituents, such as the 2-ethoxyphenyl group found in our compound of interest, might contribute to similar anticancer properties.

Antimicrobial Activity

Oxazole derivatives similar to our target compound have demonstrated antimicrobial properties against various bacterial and fungal strains. The structural features of 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole suggest potential activity against microorganisms, though specific testing would be required to confirm this hypothesis.

Structure-Activity Relationships

Studies on similar oxazole derivatives have revealed important structure-activity relationships that may apply to 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole:

-

The position and nature of substituents on the phenyl ring significantly influence biological activity

-

Electron-donating groups (such as ethoxy) often enhance activity compared to electron-withdrawing groups

-

The presence of a reactive chloromethyl group provides opportunities for further derivatization to optimize biological properties

Research has shown that compounds with electron-releasing substituents like methoxy (OMe) or ethoxy (OEt) moieties exhibit greater antiproliferative activity compared to those with electron-withdrawing substituents such as fluorine or chlorine . This suggests that the 2-ethoxyphenyl group in our compound of interest might confer enhanced biological activity.

Research Applications

Synthetic Intermediate

The presence of the chloromethyl group in 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole makes it a valuable synthetic intermediate for the preparation of more complex molecules. The chloromethyl functionality serves as a handle for further chemical transformations, including:

-

Nucleophilic substitution reactions

-

Cross-coupling reactions

-

Functional group interconversions

Medicinal Chemistry Applications

Given the biological activities observed in related oxazole derivatives, 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole may have applications in medicinal chemistry as:

-

A lead compound for anticancer drug development

-

A scaffold for the design of novel antimicrobial agents

-

A building block for the synthesis of biologically active compounds

Chemical Biology Tools

The structural features of 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole suggest potential applications as a chemical biology tool, such as:

-

A probe for studying enzyme mechanisms

-

A precursor for fluorescent or affinity labeling agents

-

A component in the development of molecular sensors

Comparative Analysis of Similar Compounds

Comparison with Related Oxazole Derivatives

To better understand the potential properties and applications of 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole, it is instructive to compare it with structurally similar compounds:

Effect of Substitution Pattern

Research on related oxazole derivatives has demonstrated that the position of substituents on the phenyl ring has a profound influence on biological activity . For example:

-

Moving a methoxy group from the para- to meta-position in certain oxazole derivatives led to a dramatic reduction in antiproliferative activity

-

Ortho-substituted phenyl rings (as in 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole) may confer distinct biological properties compared to meta- or para-substituted analogs

-

The nature of the substituent (electron-donating vs. electron-withdrawing) significantly influences activity

These observations suggest that the specific 2-ethoxyphenyl substitution pattern in our compound of interest might contribute to unique biological and chemical properties.

Future Research Directions

Synthesis and Characterization

Future research on 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole might focus on:

-

Development of efficient and scalable synthetic routes

-

Comprehensive characterization of physical and chemical properties

-

Investigation of reaction mechanisms involving this compound

Biological Evaluation

Given the potential biological activities suggested by structurally similar compounds, future studies might explore:

-

Anticancer activity against various cell lines

-

Antimicrobial properties against clinically relevant pathogens

-

Structure-activity relationship studies to optimize biological properties

Medicinal Chemistry Applications

The unique structural features of 2-(Chloromethyl)-5-(2-ethoxyphenyl)oxazole suggest several promising avenues for medicinal chemistry research:

-

Design and synthesis of analogs with enhanced biological activities

-

Investigation of the compound's interaction with specific biological targets

-

Development of drug candidates based on the oxazole scaffold

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume